(Au(Dppe)2)Cl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

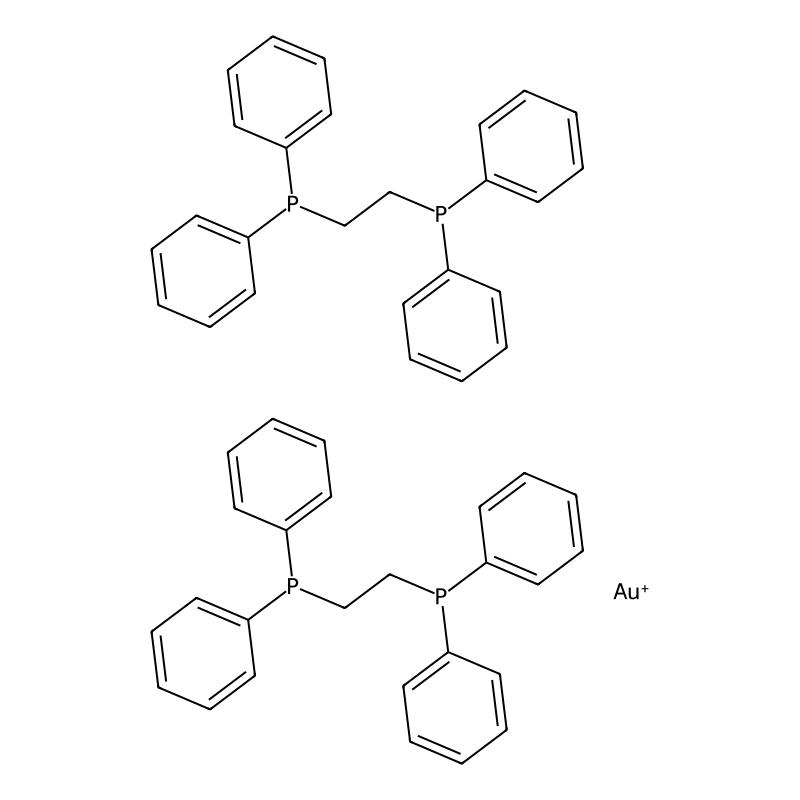

coordination geometry of [Au(dppe)2]+ cation

Coordination Geometry and Bonding

Gold(I), with a d¹⁰ electron configuration, strongly favors linear, two-coordinate geometries [1]. In the [Au(dppe)₂]⁺ cation, each 1,2-bis(diphenylphosphino)ethane (dppe) ligand acts as a bidentate chelator, using its two phosphorus atoms to bind the metal center and form two five-membered rings [2]. This creates a linear P–Au–P arrangement.

Schematic Workflow for Characterizing [Au(dppe)₂]⁺

Experimental workflow from synthesis to final structural confirmation of [Au(dppe)₂]⁺.

Quantitative Structural Data

Based on the established chemistry of gold(I)-diphosphine complexes, the expected structural parameters are summarized below.

Table 1: Expected Structural Parameters for [Au(dppe)₂]⁺

| Parameter | Expected Value | Description |

|---|---|---|

| Coordination Number | 2 | Two phosphorus atoms from ligands coordinate gold(I) [1]. |

| Geometry | Linear | Arrangement around the gold(I) center [1]. |

| P–Au–P Angle | ~180° | Bond angle formed by the two coordinating phosphorus atoms and gold. |

| Au–P Bond Length | ~2.2 - 2.3 Å | Typical range for coordinate covalent bonds in gold(I)-phosphine complexes [1]. |

| Chelate Ring Conformation | Five-membered ring | Each dppe ligand forms a ring with a gauche P–C–C–P conformation [2]. |

Experimental Protocols for Synthesis and Characterization

Synthesis of Gold(I)-Diphosphine Complexes

A typical synthesis involves reacting a gold(I) precursor like AuCl(THT) (THT = tetrahydrothiophene) with slightly more than 2 equivalents of dppe ligand [1]. The reaction proceeds at room temperature in a solvent like dichloromethane. The product can be isolated by precipitation through careful solvent layering or evaporation.

Key Characterization Techniques

- Single Crystal X-ray Diffraction (XRD): The definitive method for determining solid-state structure, providing precise Au–P bond lengths and P–Au–P bond angles [1].

- Solution Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Essential for confirming the molecular ion peak of [Au(dppe)₂]⁺ and verifying successful complex formation [1].

References

Chemical Profile of [Au(dppe)2]Cl

The formula [Au(dppe)2]Cl describes a coordination compound. Here is a breakdown of its likely components and properties:

| Component | Description |

|---|---|

| Central Metal Ion | Gold (Au), most likely in the +1 oxidation state (Au(I)). |

| Ligands | Two dppe molecules. Dppe is the abbreviation for 1,2-Bis(diphenylphosphino)ethane, a bidentate phosphine ligand. |

| Counter Ion | Chloride (Cl⁻). |

| Coordination Geometry | Likely linear or near-linear at the gold center. |

| Coordination Number | 2 (if dppe is chelating, it satisfies this with two P atoms). |

| Electron Count | Typically a d¹⁰ complex, often diamagnetic. |

Key Inferences:

- Ligand Role: Dppe is a well-known chelating ligand, meaning its two phosphorus donor atoms bind to the same gold center, forming a stable ring structure. This makes the complex very stable [1].

- Chloride's Role: The chloride ion is likely an outer-sphere counterion that balances the positive charge of the

[Au(dppe)2]⁺complex cation. This is a common feature in coordination compounds, as seen in examples like[Co(NH₃)₆]Cl₃[2]. - Properties and Applications: Gold(I) phosphine complexes are extensively studied in fields like catalysis and medicinal chemistry. A well-known example is the anti-arthritic drug Auranofin. While the specific biological activity of

[Au(dppe)2]Clis not detailed here, its structure suggests it could be investigated for similar therapeutic applications.

Proposed Characterization Workflow

To thoroughly characterize a compound like [Au(dppe)2]Cl, researchers would follow a multi-technique approach. The diagram below outlines a potential experimental workflow.

Proposed experimental workflow for characterizing [Au(dppe)2]Cl.

Detailed Methodologies:

- Elemental Analysis (EA): This technique verifies the empirical formula by determining the weight percentages of carbon, hydrogen, and other elements in the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ³¹P NMR: This is a critical technique for phosphine complexes. It would show a single peak, confirming the equivalence of the phosphorus atoms in both dppe ligands.

- ¹H NMR: Used to confirm the structure of the dppe ligand and the integrity of the complex.

- Mass Spectrometry (MS):

- Electrospray Ionization Mass Spectrometry (ESI-MS) would be ideal. It would likely show a peak for the

[Au(dppe)2]⁺cation, confirming the molecular mass of the complex.

- Electrospray Ionization Mass Spectrometry (ESI-MS) would be ideal. It would likely show a peak for the

- Single-Crystal X-Ray Diffraction (SCXRD):

- This is the most powerful technique for definitive structural characterization. It would unambiguously confirm the gold's oxidation state, coordination geometry, bond lengths, and bond angles.

References

Core Characterization Techniques for [Au(dppe)2]Cl

For a gold(I) complex with two bidentate phosphine ligands like [Au(dppe)2]Cl, the following techniques are essential for comprehensive structural and chemical characterization [1] [2] [3]:

| Technique | Primary Information Obtained | Application to [Au(dppe)2]Cl |

|---|---|---|

| X-ray Diffraction (XRD) | Unambiguous molecular structure, bond lengths, bond angles, and coordination geometry. | Confirms linear P-Au-P coordination, Au-P bond distance (~2.3 Å), and cation geometry [2]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment, purity, and solution-state structure. | ³¹P NMR: Single peak confirms equivalent P atoms.

¹H NMR: Verifies dppe ligand integrity. |

| Elemental Analysis (EA) | Quantitative elemental composition (C, H, P). | Verifies bulk purity and matches calculated formula percentages. |

| Mass Spectrometry (MS) | Molecular mass of the complex ion. | ESI-MS identifies the mass-to-charge ratio of the [Au(dppe)2]+ cation. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local atomic structure (complementary to XRD) [1] [3]. | XANES confirms Au(I) state. EXAFS provides Au-P coordination number and distance. |

Experimental Workflow for Characterization

The following diagram maps the logical sequence for characterizing the complex, from synthesis to data interpretation.

Characterization workflow for [Au(dppe)2]Cl

References

Application Notes: [Au(dppe)₂]Cl as a Potential Anticancer Agent

1. Mechanism of Action Hypotheses Based on the behavior of characterized gold complexes, the antitumour activity of [Au(dppe)₂]Cl is likely mediated by the following mechanisms:

- Thioredoxin Reductase (TrxR) Inhibition: Gold(I) centres have a high affinity for selenocysteine or cysteine residues in the active site of TrxR. Inhibition of this enzyme disrupts cellular redox homeostasis, inducing oxidative stress and leading to apoptosis [1]. This is a well-established mechanism for gold(I) complexes like Auranofin.

- Induction of Apoptosis: Treatment may trigger mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors. This can involve the upregulation of proteins like Bax and downregulation of Bcl-2, activating caspases 3 and 7 [2].

- Interaction with Model Proteins: The complex is expected to act as a prodrug, releasing the [Au(dppe)]⁺ fragment which can bind to free cysteine residues on proteins such as Human Serum Albumin (HSA) and Human Carbonic Anhydrase I (hCA I). This protein binding is a key step in its biological activation and distribution [1].

2. Key Experimental Findings for Analogous Gold Complexes The following table summarizes quantitative data from studies on related gold(I) complexes, which can serve as a benchmark for your research on [Au(dppe)₂]Cl.

Table 1: Cytotoxicity and TrxR Inhibition of Selected Gold(I) Complexes

| Compound | Cell Line (Cancer Type) | IC₅₀ (Cytotoxicity) | IC₅₀ (TrxR Inhibition) | Key Findings |

|---|---|---|---|---|

| Auranofin (AF) | A2780 (Ovarian) | ~1-10 µM | Low µM range | Reference compound; binds to HSA and hCA I [1]. |

| AuP(OCH₃)₃SAtg | A2780 (Ovarian) | ~1-10 µM | Low µM range | Most active against A2780 and cisplatin-resistant A2780R cells [1]. |

| AuP(OCH₃)₃I | SKOV-3 (Ovarian) | ~1-10 µM | Low µM range | Most active against SKOV-3 cells [1]. |

| Pd(II) complex of 6-propyl-2-thiouracil | HeLa (Cervical) | 0.00064 mM | Not Reported | Showed 149x greater potency than the free ligand [3]. |

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the antitumour activity of [Au(dppe)₂]Cl.

Protocol 1: Cytotoxicity Assay (MTT or Similar)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of [Au(dppe)₂]Cl against a panel of cancer cell lines. Materials:

- Cell lines: Select relevant lines (e.g., A2780, A2780R, SKOV-3 ovarian cancer, HeLa) [3] [1].

- Complete cell culture medium.

- [Au(dppe)₂]Cl stock solution (e.g., 10 mM in DMSO).

- Sterile 96-well cell culture plates.

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

- Microplate reader.

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow cell adhesion.

- Compound Treatment: Prepare serial dilutions of [Au(dppe)₂]Cl in medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells with DMSO vehicle (control). Test each concentration in triplicate.

- Incubation: Incubate the plates for 72 hours.

- Viability Measurement: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO. Shake the plate gently for 10 minutes.

- Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Investigating Protein Interactions via ESI-MS

Objective: To characterize the binding of [Au(dppe)₂]Cl to model proteins. Materials:

- Model proteins: Human Serum Albumin (HSA) and Human Carbonic Anhydrase I (hCA I) [1].

- Ammonium acetate buffer (20 mM, pH 7.4).

- [Au(dppe)₂]Cl stock solution.

- ESI-MS instrument.

Procedure:

- Sample Preparation: Incubate each protein (5 µM) with [Au(dppe)₂]Cl (50 µM) in ammonium acetate buffer.

- Control: Prepare a separate sample with protein alone in buffer.

- Incubation: Allow the reaction to proceed for 24 hours at 37°C.

- Analysis: Desalt the samples using size-exclusion spin columns or buffer exchange. Analyze the samples by ESI-MS. Compare the deconvoluted mass spectra of the protein-compound mixture with the protein-alone control.

- Interpretation: The formation of a protein-adduct will be indicated by a new peak with a mass increase corresponding to the binding of the [Au(dppe)]⁺ fragment or other decomposition products [1].

Protocol 3: Thioredoxin Reductase (TrxR) Inhibition Assay

Objective: To evaluate the inhibitory effect of [Au(dppe)₂]Cl on TrxR activity. Materials:

- Recombinant TrxR enzyme.

- NADPH.

- DTNB (5,5'-Dithio-bis-(2-nitrobenzoic acid)).

- Potassium phosphate buffer (0.1 M, pH 7.4, with 1 mM EDTA).

- UV-Vis spectrophotometer.

Procedure:

- Reaction Mixture: Prepare a solution containing TrxR, NADPH (200 µM), and DTNB (2 mM) in potassium phosphate buffer.

- Inhibition: Pre-incubate the enzyme with various concentrations of [Au(dppe)₂]Cl for 15-30 minutes.

- Kinetic Measurement: Initiate the reaction by adding DTNB and monitor the increase in absorbance at 412 nm for 5-10 minutes. This absorbance increase corresponds to the reduction of DTNB by TrxR.

- Data Analysis: Calculate the enzyme activity rates. The IC₅₀ value for TrxR inhibition is the concentration of [Au(dppe)₂]Cl that reduces the enzyme activity by 50%, determined by non-linear regression analysis of the dose-response data.

Pathway and Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and key experimental workflows.

Important Notes for Researchers

- Solubility and Stability: The solubility of [Au(dppe)₂]Cl should be determined in aqueous buffers. Using a co-solvent like DMSO is common, but the final concentration in biological assays should be kept low (typically <0.1-1.0%) to avoid solvent toxicity. The compound's stability in the chosen assay medium should be monitored over time [1].

- Ligand Effects: The dppe (1,2-bis(diphenylphosphino)ethane) ligand is bidentate, which may confer greater stability compared to monodentate phosphine/phosphite ligands found in other complexes like Auranofin. This could influence the kinetics of gold release and the compound's reactivity profile [1].

References

Comprehensive Application Notes and Protocols: Gold(I) Complexes as Anticancer Agents

Introduction to Gold(I) Complexes in Anticancer Research

The exploration of gold-based compounds in medicinal chemistry has evolved significantly beyond their historical use in treating rheumatoid arthritis. In recent decades, gold(I) complexes have emerged as promising anticancer agents with unique mechanisms of action distinct from platinum-based chemotherapeutics like cisplatin. These complexes demonstrate particular efficacy against various cancer types, including lung, ovarian, and breast cancers, with some showing activity in cisplatin-resistant models, highlighting their potential to overcome conventional chemotherapy resistance [1]. The attractiveness of gold(I) complexes in oncology stems from their versatile chemical properties, including variable ligand coordination, accessible redox states, and specific interactions with biological targets, particularly selenocysteine-containing enzymes like thioredoxin reductase [1].

Research advances have revealed that gold(I) complexes exert their anticancer effects through multiple pathways, including oxidative stress induction, mitochondrial dysfunction, and enzyme inhibition. This multi-target approach enhances their efficacy while potentially reducing the development of treatment resistance. The present application notes provide a comprehensive overview of the current state of gold(I) complex research, including synthesis protocols, mechanism of action studies, biological evaluation methods, and key structure-activity relationships to guide researchers in developing improved gold-based anticancer agents.

Mechanisms of Action

Molecular Targets and Anticancer Effects

Gold(I) complexes demonstrate a diverse range of molecular interactions that contribute to their anticancer properties, with several key targets and mechanisms identified:

Thioredoxin Reductase (TrxR) Inhibition: The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis, and cancer cells frequently overexpress this system to counteract oxidative stress. Gold(I) complexes, including auranofin and N-heterocyclic carbene (NHC) derivatives, potently inhibit TrxR by binding to the selenocysteine residue in the enzyme's active site. This inhibition disrupts cellular antioxidant defenses, leading to reactive oxygen species (ROS) accumulation and oxidative damage [1]. Research demonstrates that ferrocenylated NHC-gold(I) complexes simultaneously inhibit TrxR while generating ROS through ferrocene redox cycling, creating a dual oxidative stress mechanism that overwhelms cancer cells' adaptive capabilities [2].

Reactive Oxygen Species (ROS) Generation: Beyond TrxR inhibition, many gold(I) complexes directly or indirectly increase intracellular ROS levels through various mechanisms. Ferrocene-containing complexes undergo redox cycling between ferrocene (Fe²⁺) and ferrocenium (Fe³⁺) states, generating superoxide and subsequent ROS cascades. This ROS burst induces oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic pathways [2]. Additionally, gold(I) complexes can impair mitochondrial function, further enhancing ROS production and activating intrinsic apoptosis.

Proteasome Inhibition: Recent evidence indicates that certain dinuclear gold(I) complexes with carbene and diphosphane ligands effectively inhibit proteasome activity. One specific complex (DCyPA) demonstrated significant suppression of proteasome function in A549 lung cancer cells, accompanied by decreased NF-κB activity and downregulation of cancer stem cell markers (NOTCH1, CD133, ALDH1, and CD44) [3]. This mechanism represents a promising therapeutic approach, particularly for tumors dependent on proteasome function for survival.

Multi-Target Interactions: Advanced computational studies suggest that phosphinogold(I) thiocarbohydrate complexes exhibit strong binding affinities for multiple cancer-related protein targets, including AKT2 and PARP-1. These interactions potentially disrupt DNA repair mechanisms and survival signaling pathways, indicating a multi-target therapeutic profile that could enhance efficacy and reduce resistance development [4].

Table 1: Key Molecular Targets of Gold(I) Anticancer Complexes

| Molecular Target | Complex Examples | Biological Consequence | Experimental Evidence |

|---|---|---|---|

| Thioredoxin Reductase (TrxR) | Auranofin, NHC-gold(I) complexes | ROS accumulation, oxidative stress, apoptosis | Enzyme activity assays, ROS detection [1] [2] |

| Mitochondrial Electron Transport Chain | Ferrocenylated NHC-gold(I) complexes | Mitochondrial membrane depolarization, ROS generation | JC-1 staining, oxygen consumption assays [2] |

| Proteasome | Dinuclear carbene-diphosphane gold(I) complexes | NF-κB inhibition, cell cycle arrest, apoptosis | Proteasome activity assays, Western blotting [3] |

| DNA Repair Machinery | Phosphinogold(I) thiocarbohydrate complexes | DNA damage accumulation, apoptosis | Molecular docking, comet assay [4] |

| Topoisomerases | Gold(III) complexes (informs gold(I) design) | DNA cleavage, replication inhibition | DNA relaxation assays [5] |

Signaling Pathways

The mechanistic understanding of gold(I) complexes is visualized in the following pathway diagram, which integrates multiple molecular targets and their biological consequences:

Diagram 1: Signaling Pathways of Gold(I) Complex Anticancer Activity. This diagram illustrates the multiple molecular mechanisms through which gold(I) complexes exert their anticancer effects, including thioredoxin reductase inhibition, mitochondrial dysfunction, proteasome inhibition, and DNA damage response activation, ultimately leading to apoptosis, cell cycle arrest, and reduction of cancer stem cell markers.

Synthesis Protocols

Preparation of N-Heterocyclic Carbene Gold(I) Chloride Complexes

The synthesis of N-heterocyclic carbene (NHC) gold(I) chloride complexes represents a fundamental protocol in medicinal gold chemistry, providing versatile intermediates for further derivatization. The following optimized procedure adapted from Nature Protocols allows for multigram synthesis of bench-stable complexes under aerobic conditions [6]:

Materials:

- Imidazolium salt precursors (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

- Gold precursor (AuCl(SMe₂))

- Mild base (sodium hexamethyldisilazide, NaHMDS)

- Anhydrous tetrahydrofuran (THF)

- Inert atmosphere equipment (nitrogen or argon glove box)

Procedure:

- In an inert atmosphere glove box, dissolve the imidazolium salt (10 mmol) and AuCl(SMe₂) (10 mmol) in 40 mL anhydrous THF in a 100 mL round-bottom flask.

- Slowly add NaHMDS (10 mmol in 10 mL THF) dropwise with stirring at room temperature. The reaction mixture typically changes color immediately.

- Continue stirring for 2-3 hours at room temperature, monitoring reaction completion by TLC.

- Remove the solvent under reduced pressure to obtain a crude solid.

- Wash the solid with cold methanol (2 × 10 mL) and diethyl ether (3 × 10 mL).

- Recrystallize from dichloromethane/hexane to obtain pure NHC-Au-Cl complex as a white solid.

Key Considerations:

- This weak base approach eliminates the need for strong bases or unstable silver-NHC transfer complexes, providing operational simplicity and excellent yields (76-99%).

- The method works effectively for various NHC ligands, including IMes (N,N'-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene), IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and IPr* (N,N'-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene).

- All products are air- and moisture-stable, facilitating storage and subsequent synthetic modifications.

Synthesis of Dinuclear Gold(I) Complexes

Dinuclear gold(I) complexes with mixed ligands have demonstrated enhanced anticancer activity in recent studies. The following protocol describes the preparation of dinuclear carbene-diphosphane gold(I) complexes [3]:

Materials:

- Mononuclear NHC-gold(I) chloride precursor

- Diphosphane ligands (e.g., bis(1,2-diphenylphosphano)ethane, bis[2-(dicyclohexylphosphano)ethyl]amine)

- Silver triflate or similar halide abstractor

- Dichloromethane, methanol

Procedure:

- Dissolve the mononuclear NHC-Au-Cl complex (1 mmol) and silver triflate (1 mmol) in 20 mL dichloromethane.

- Stir the mixture in the dark for 1 hour to precipitate silver chloride.

- Filter the reaction mixture through celite to remove silver salts.

- Add the diphosphane ligand (0.5 mmol) to the filtrate and stir for 4 hours at room temperature.

- Reduce solvent volume to approximately 5 mL under vacuum.

- Carefully layer with 15 mL methanol and allow slow diffusion to form crystals.

- Collect crystals by filtration and wash with cold methanol.

Characterization:

- Confirm structure by NMR spectroscopy ( [3]31P NMR provides characteristic shifts)

- Elemental analysis should agree with theoretical values within 0.4%

- X-ray crystallography for unambiguous structural assignment when possible

Biological Evaluation

In Vitro Anticancer Activity Assessment

Standardized protocols for evaluating the anticancer potential of gold(I) complexes include the following essential assays:

Cell Viability Assays:

- Procedure: Seed cancer cells (e.g., A549 lung, MCF-7 breast, PC-3 prostate) in 96-well plates (5,000-10,000 cells/well). After 24 hours, treat with test compounds at varying concentrations (typically 0.1-100 μM). Incubate for 48-72 hours, then assess viability using MTT, MTS, or resazurin reduction assays. Calculate IC₅₀ values using nonlinear regression analysis.

- Quality Control: Include cisplatin and auranofin as reference compounds. Perform experiments in triplicate with at least three biological replicates.

Mechanistic Studies:

- ROS Detection: Use CM-H₂DCFDA or dihydroethidium staining followed by flow cytometry or fluorescence microscopy. Treat cells with gold complexes for 4-24 hours at their IC₅₀ concentrations, then measure fluorescence intensity relative to untreated controls [2].

- Apoptosis Assessment: Perform Annexin V/propidium iodide dual staining followed by flow cytometry. Analyze early and late apoptotic populations after 24-48 hours of treatment.

- Mitochondrial Membrane Potential: Use JC-1 dye to monitor mitochondrial depolarization, a hallmark of intrinsic apoptosis initiation.

- Cell Cycle Analysis: Fix cells with ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content by flow cytometry to identify cell cycle phase distribution.

Table 2: In Vitro Anticancer Activity of Selected Gold(I) Complexes

| Complex | Chemical Class | Cancer Cell Line | IC₅₀ Value | Key Mechanisms | Reference |

|---|---|---|---|---|---|

| Auranofin | Gold(I)-phosphine-thiolate | A549 (lung) | <2 μM | TrxR inhibition, ROS generation, p38 MAPK activation | [1] |

| Ferrocenylated NHC-gold(I) (Complex 6) | N-heterocyclic carbene with ferrocene | A549 (lung) | 0.03 μM (tenfold more potent than auranofin) | Dual ROS generation, TrxR inhibition, ER stress | [2] |

| Dinuclear carbene-DCyPA gold(I) (Complex 3) | Dinuclear carbene-diphosphane | A549 (lung) | Superior to cisplatin | Proteasome inhibition, stem cell marker reduction, spheroid growth inhibition | [3] |

| Phosphinogold(I) thiocarbohydrate (Complex 13) | Phosphine-thiocarbohydrate | PC-3 (prostate) | 0.03 μM | Multi-target inhibition, high tumor selectivity (TS ≈ 24) | [4] |

| Phosphinogold(I) thiocarbohydrate (Complex 9) | Phosphine-thiocarbohydrate | MCF-7 (breast) | 0.07 μM | Strong PARP-1 and AKT2 binding, DNA repair disruption | [4] |

Ex Vivo Toxicity Assessment Using Precision-Cut Tissue Slices

The Precision-Cut Tissue Slice (PCTS) technology provides a physiologically relevant model for evaluating compound toxicity in healthy tissues, serving as a bridge between conventional cell culture and in vivo studies [7]:

Tissue Preparation:

- Obtain fresh liver and kidney tissues from male Wistar rats (250-300 g).

- Prepare tissue cores using biopsy punches (5 mm diameter for kidney cortex) or hollow drill bits (for liver).

- Generate slices of consistent thickness (∼150 μm for kidney, ∼250 μm for liver) using a specialized tissue slicer (e.g., Krumdieck tissue slicer) in ice-cold, oxygenated Krebs-Henseleit buffer.

Slice Incubation and Treatment:

- Incubate individual slices in 12-well plates with 1.3 mL Williams' Medium E supplemented with 25 mM glucose and antibiotics.

- Maintain at 37°C under 80% O₂/5% CO₂ atmosphere with continuous shaking (90 oscillations/min).

- After 1 hour pre-incubation, transfer slices to fresh medium containing test compounds (typically 1-100 μM) for 24 hours exposure.

Viability and Toxicity Assessment:

- ATP Content Measurement: Homogenize slices in EDTA-containing ethanol, then quantify ATP using bioluminescence assays. Express viability as percentage of untreated control slices.

- Histomorphological Evaluation: Fix slices in formalin, embed in paraffin, section, and stain with hematoxylin and eosin. Assess tissue architecture and specific damage patterns.

- Gene Expression Analysis: Isolate total RNA, synthesize cDNA, and perform qPCR for stress response genes (oxidative stress, apoptosis, hypoxia).

- Metal Accumulation: Digest tissue slices in nitric acid and measure gold content by ICP-MS to correlate tissue concentrations with toxic effects.

Table 3: Ex Vivo Toxicity Profile of Selected Gold(I) Complexes in Rat Tissue Slices

| Complex | TC₅₀ Kidney | TC₅₀ Liver | Tissue Gold Accumulation | Histopathological Findings | Reference |

|---|---|---|---|---|---|

| Lansoprazole-Au(I) Complex 1 | Intermediate | Intermediate | Moderate | Distal tubular damage | [7] |

| Lansoprazole-Au(I) Complex 2 | >100 μM | >100 μM | Low | Minimal changes | [7] |

| Lansoprazole-Au(I) Complex 3 | <10 μM | <10 μM | High | Extensive distal tubular damage | [7] |

| Cisplatin | ~50 μM | >100 μM | Not reported | Proximal tubular damage | [7] |

| Auranofin | ~20 μM | ~25 μM | Moderate | Moderate hepatocellular damage | [7] |

Case Studies of Promising Gold(I) Complexes

Ferrocenylated N-Heterocyclic Carbene Gold(I) Complexes

A compelling example of rational design in gold-based anticancer agents comes from ferrocenylated N-heterocyclic carbene gold(I) complexes. These hybrid compounds combine the TrxR-inhibiting capability of gold(I) with the ROS-generating property of ferrocene, creating a dual mechanism of action [2]. Structure-activity relationship studies revealed that anticancer activity directly correlated with ferrocene content, with the bis(ferrocenyl) complex (Complex 6) demonstrating the highest potency (IC₅₀ = 0.03 μM in A549 cells). Mechanistic investigations confirmed that these complexes simultaneously inhibit thioredoxin reductase and generate significant reactive oxygen species, leading to endoplasmic reticulum stress and apoptosis. RNA microarray analysis further elucidated their impact on gene expression pathways related to oxidative stress response.

Dinuclear Carbene-Diphosphane Gold(I) Complexes

Recent research has highlighted the superior activity of dinuclear gold(I) complexes compared to their mononuclear counterparts. One exemplary complex featuring IPr carbene and bis[2-(dicyclohexylphosphano)ethyl]amine (DCyPA) ligands demonstrated exceptional activity in both 2D and 3D cancer models [3]. In A549 lung cancer cells, this complex induced G0/G1 cell cycle arrest, promoted ROS generation, and triggered apoptosis. Notably, it inhibited both proteasome activity and NF-κB signaling while downregulating key lung cancer stem cell markers (NOTCH1, CD133, ALDH1, CD44). Importantly, the complex maintained efficacy in 3D multicellular tumor spheroids, a model that better mimics in vivo tumor architecture and drug resistance mechanisms, suggesting potential for overcoming microenvironment-mediated resistance.

In Vivo Efficacy of GoldLeish Complexes

While originally developed for antileishmanial applications, the GoldLeish project provides valuable insights into the in vivo behavior of gold(I) complexes. Selected gold(I) phosphine complexes demonstrated significant oral bioavailability and favorable pharmacokinetic profiles in BALB/c mouse models [8]. Treatment with 12.5 mg/kg/day of AdT Et (Complex 3) or AdO Et (Complex 4) significantly reduced lesion size and parasite burden in infected animals, as monitored by bioimaging. Furthermore, combination therapy with miltefosine allowed for a 50% reduction in treatment duration. These findings encourage the translation of gold(I) complexes for oncology applications, particularly highlighting their potential for oral administration, which remains uncommon for metal-based chemotherapeutics.

Concluding Remarks and Future Perspectives

Gold(I) complexes represent a promising class of experimental anticancer agents with diverse mechanisms of action that can overcome limitations of established platinum-based drugs. Their ability to target multiple cellular pathways simultaneously—particularly through thioredoxin reductase inhibition, ROS generation, and proteasome suppression—provides a strong foundation for developing effective therapeutics against resistant cancers.

Future research should focus on several key areas:

- Enhanced Tumor Selectivity: Leveraging ligand design to improve cancer-specific targeting while minimizing healthy tissue toxicity.

- Combination Therapies: Systematic evaluation of gold(I) complexes with conventional chemotherapy, radiation, and targeted agents.

- Advanced Formulation Strategies: Developing nanocarrier systems to improve pharmacokinetic profiles and tissue distribution.

- Biomarker Identification: Discovering predictive biomarkers to identify patient populations most likely to respond to gold(I)-based therapies.

The protocols and data summarized in these Application Notes provide a robust foundation for researchers pursuing the development of gold-based anticancer agents, with standardized methods for synthesis, biological evaluation, and toxicity assessment facilitating comparison across research groups and compound series.

References

- 1. Organometallic gold ( I ) and gold (III) complexes for lung cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting antioxidant pathways with ferrocenylated N-heterocyclic... [pubs.rsc.org]

- 3. Dinuclear gold ( I ) complexes based on carbene and diphosphane... [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In silico molecular studies of Phosphinogold... [frontiersin.org]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 6. of N-heterocyclic carbene Synthesis ... | Nature gold Protocols [nature.com]

- 7. Ex vivo toxicological evaluation of experimental anticancer gold ... [pmc.ncbi.nlm.nih.gov]

- 8. GoldLeish: gold ( I ) Complexes as Oral Drug Candidates to Treat... [chemrxiv.org]

Mitochondrial Targeting: Mechanisms & Assessment

The efficient delivery of compounds to mitochondria often relies on specific structural determinants. Understanding these is key to rationalizing and validating the action of your gold complex.

- Targeting Signals and Mechanisms: The most common mechanism for mitochondrial matrix localization involves Mitochondrial Targeting Sequences (MTS). These are N-terminal peptide sequences that form amphipathic helices, enriched in basic, hydrophobic, and hydroxylated residues, which are recognized by the import machinery (TOM and TIM complexes) [1] [2]. Furthermore, research shows that efficient targeting can also depend on cooperation with internal MTS (iMTS) domains or other distal residues within the full-length protein (or compound structure), which may regulate import rates or stability [1] [2].

- Experimental Validation of Localization: To confirm that [Au(dppe)2]Cl localizes to mitochondria, you can use co-localization studies with fluorescent dyes.

- Protocol: Treat cells (e.g., HepG2) with your compound. Subsequently, stain the cells with MitoTracker Green (a fluorescent probe that accumulates in mitochondria regardless of membrane potential) and a compatible fluorescent tag for your gold complex if available [3] [4].

- Measurement: Analyze the cells using confocal microscopy. A high Pearson's correlation coefficient between the two fluorescence signals confirms mitochondrial co-localization [4].

Protocols for Assessing Mitochondrial Function

Once mitochondrial localization is established, the following key protocols can be used to evaluate the functional consequences. These methods are standardized and widely used in the field [5].

Protocol 1: Measuring Oxygen Consumption Rate (OCR)

The OCR is a crucial indicator of mitochondrial respiratory function and can be measured using an extracellular flux analyzer [3] [5].

- Cell Seeding: Seed cells in a specialized microplate and culture until they form a monolayer.

- Treatment: Incubate cells with [Au(dppe)2]Cl and appropriate controls.

- Sensor Cartridge: Hydrate the sensor cartridge in a CO₂-free incubator.

- Assay Run: Replace the culture medium with assay medium. The instrument will measure the OCR in real-time following the sequential injection of mitochondrial inhibitors:

Protocol 2: Measuring Mitochondrial Membrane Potential (MMP)

The MMP (Δψm) is a key indicator of mitochondrial health and can be detected using the cationic dye JC-1 and flow cytometry [3] [4].

- Cell Treatment: Seed and treat cells in 6-well plates.

- Staining: Collect cells and incubate with JC-1 dye solution at 37°C for 20-30 minutes.

- Washing: Wash cells twice with warm JC-1 staining buffer.

- Flow Cytometry: Resuspend cells in buffer and analyze immediately. JC-1 exhibits a potential-dependent emission shift:

- High MMP: JC-1 forms aggregates (J-aggregates) that emit red fluorescence (~590 nm).

- Low MMP: JC-1 remains in monomeric form, emitting green fluorescence (~529 nm).

- Calculation: The ratio of red to green fluorescence intensity is a quantitative indicator of MMP [3].

Protocol 3: Measuring Cellular ATP Levels

ATP levels can be determined using a luciferase-luciferin based assay kit [3] [4].

- Cell Lysis: Seed and treat cells, then lyse them with the provided lysis buffer.

- Centrifugation: Centrifuge at 12,000 × g for 5 minutes at 4°C to collect the supernatant.

- Reaction Preparation: Mix the ATP detection solution with the supernatant or ATP standards in a 96-well plate.

- Luminescence Measurement: Measure luminescence immediately using a luminometer or plate reader.

- Calculation: Generate a standard curve from the ATP standards and calculate the ATP concentration in samples, normalizing to total protein content [3].

Data Presentation and Analysis

The quantitative data from the above protocols can be summarized for easy comparison. Below is a template for the OCR assay. Similar tables can be constructed for MMP (Red/Green Fluorescence Ratio) and ATP levels (nmol/mg protein).

Table 1: Key Parameters Derived from OCR Assay after [Au(dppe)2]Cl Treatment

| Parameter | Control Cells | [Au(dppe)2]Cl Treated Cells | Description & Biological Meaning |

|---|---|---|---|

| Basal Respiration | (Value) | (Value) | The baseline OCR prior to any injections; reflects energy demand under steady-state conditions [5]. |

| ATP Production | (Value) | (Value) | The OCR linked to ATP synthesis (calculated from the drop after Oligomycin injection) [5]. |

| Maximal Respiration | (Value) | (Value) | The maximum respiratory capacity of the cell after FCCP injection; indicates reserve capacity [5]. |

| Proton Leak | (Value) | (Value) | The OCR remaining after Oligomycin; represents protons leaking back into the matrix without ATP synthesis [5]. |

| Spare Respiratory Capacity | (Value) | (Value) | Calculated as (Maximal Respiration - Basal Respiration); indicates the ability to respond to increased energy demand [5]. |

Visualizing Pathways and Workflows

To clearly communicate the experimental rationale and processes, here are diagrams created using Graphviz.

Concept of Mitochondrial Targeting & Dysfunction

This diagram illustrates the theoretical pathway of how [Au(dppe)2]Cl might target mitochondria and disrupt its function, based on known mechanisms of mitochondrial disruptors [6] [4].

Experimental Workflow for Functional Assessment

This diagram outlines the sequential experimental workflow to validate mitochondrial targeting and function, synthesizing the protocols described above [3] [4] [5].

Key Considerations for Your Research

When applying these protocols to [Au(dppe)2]Cl, consider the following to ensure robust and interpretable results:

- Cellular Models: Choose relevant cell lines. Cancer lines (e.g., HepG2, MCF-7) are common, but primary neurons or iPSC-derived cells are more physiologically relevant for neurodegenerative disease models [6] [5].

- Dose and Time: Perform initial dose-response and time-course experiments to identify optimal treatment conditions.

- Controls: Always include appropriate controls (e.g., untreated cells, vehicle-treated cells, and cells treated with known mitochondrial disruptors like FCCP or Oligomycin).

- Data Integration: No single assay provides a complete picture. The strength of your application notes will lie in integrating data from localization, multiple functional assays, and cell viability tests to build a compelling narrative about your compound's mechanism.

References

- 1. MTSviewer: A database to visualize ... mitochondrial targeting [journals.plos.org]

- 2. Efficient mitochondrial relies on co-operation of multiple... targeting [pmc.ncbi.nlm.nih.gov]

- 3. for Detecting Experimental Function in... Protocol Mitochondrial [jove.com]

- 4. A mitochondria - targeted nanomedicine for myocardial... [jnanobiotechnology.biomedcentral.com]

- 5. Guidelines on experimental to assess methods ... mitochondrial [nature.com]

- 6. Frontiers | Targeting ClpP: mitochondrial insights and... structural [frontiersin.org]

Cellular Uptake Pathways and Inhibition Studies

A primary method for investigating how a compound enters cells is the use of specific pharmacological inhibitors that block distinct endocytic pathways. The table below summarizes common inhibitors and their mechanisms, as applied in studies on metal complexes and other nanoparticles [1] [2] [3].

Table 1: Inhibitors for Characterizing Endocytic Pathways

| Inhibitor | Target Pathway | Mechanism of Action | Working Concentration | Cytotoxicity Considerations |

|---|---|---|---|---|

| Chlorpromazine | Clathrin-Mediated Endocytosis (CME) | Dissociates clathrin lattices by translocating clathrin and adaptors to intracellular membranes [1] [2]. | 5-10 μg/mL [2] | Cell viability should be confirmed via MTT assay after treatment [1]. |

| Genistein | Caveolae-Mediated Endocytosis (CvME) | Tyrosine kinase inhibitor; disrupts actin network and dynamin II recruitment [1] [2]. | 200 μM [2] | - |

| Filipin III | Caveolae-Mediated Endocytosis (CvME) | Binds to 3β-hydroxysterol (e.g., cholesterol) on the cell membrane [2] [3]. | 1-5 μg/mL [2] | - |

| Methyl-β-Cyclodextrin | CME & CvME (Cholesterol-Dependent) | Depletes cholesterol from the plasma membrane [2]. | 5-10 mM [2] | - |

| Amiloride | Macropinocytosis | Inhibits Na+/H+ exchange protein [1]. | Concentration not specified in results | - |

| Wortmannin | Macropinocytosis | Phosphatidylinositol 3-kinase (PI3K) inhibitor; affects actin rearrangements [2]. | 50 nM [2] | - |

| Nocodazole | Microtubule-Dependent Uptake | Degrades microtubules [1]. | Concentration not specified in results | - |

The following diagram illustrates the workflow for conducting an inhibitor study and the primary endocytic pathways involved.

Quantifying Cellular Uptake

To accurately measure how much of your complex has been internalized by cells, you can choose from several techniques. The choice of method depends on whether you need to measure total cellular uptake or productive uptake (delivery to the cytosol/nucleus), a critical distinction in developing effective therapeutics [4].

Table 2: Methods for Quantifying Cellular Uptake

| Method | Measures | Protocol Summary | Key Considerations |

|---|

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Total elemental gold | 1. Wash cells to remove extracellular compound. 2. Lyse cells or digest cell pellet with nitric acid. 3. Analyze digestate with ICP-MS [5] [6]. | Gold standard for absolute quantification of metal content. Highly sensitive. | | Liquid Chromatography- Mass Spectrometry (LC-MS/MS) | Total intact complex | 1. Wash cells. 2. Lyse cells and extract the analyte. 3. Analyze extract using LC-MS/MS [6]. | Can distinguish the parent complex from potential metabolites or degradation products. | | Flow Cytometry | Relative uptake in cell population | 1. Incubate cells with compound. 2. Wash cells thoroughly. 3. Analyze cell-associated fluorescence using a flow cytometer [3]. | Requires the complex to be fluorescent. Provides data on population heterogeneity. | | Confocal Laser Scanning Microscopy (CLSM) | Spatial distribution (subcellular localization) | 1. Incubate cells with compound on a glass-bottom dish. 2. Wash and fix cells (e.g., with 4% PFA). 3. Image using a confocal microscope [3]. | Provides visual proof of internalization vs. membrane binding. Can be combined with organelle-specific trackers. |

Recommended Experimental Workflow

This integrated protocol provides a step-by-step guide to characterize the cellular uptake of [Au(dppe)₂]Cl.

Protocol Steps:

- Cell Culture: Use relevant cell lines (e.g., SKBR3 for cancer studies [3] or COS-7 for general mammalian studies [1]). Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.

- Inhibitor Preparation: Prepare stock solutions of inhibitors in suitable solvents (e.g., DMSO, water) and dilute in serum-free media to the final working concentration [2].

- Cytotoxicity Check (Critical Control): Before the uptake experiment, perform an MTT assay to ensure the inhibitor concentrations and treatment times do not significantly reduce cell viability (e.g., >80% viability) [1] [2].

- Uptake Inhibition: Seed cells and allow them to adhere. Pre-treat cells with the panel of inhibitors for 30 minutes to 1 hour. Then, add [Au(dppe)₂]Cl and incubate for the desired period (e.g., 4 hours) [3].

- Washing and Harvesting: After incubation, wash the cells thoroughly with cold PBS (pH 7.4) to remove any extracellular compound. For some studies, a brief trypsinization can be used to remove membrane-adherent particles [5].

- Analysis:

- For ICP-MS, digest the cell pellet in high-purity nitric acid and dilute before analysis [5].

- For flow cytometry, analyze the washed cells directly. Use untreated cells to set the autofluorescence baseline [3].

- For confocal microscopy, fix the washed cells with 4% paraformaldehyde, and mount with a DAPI-containing medium for nuclear staining [3].

Key Takeaways for Your Research

Since direct data on [Au(dppe)₂]Cl is unavailable, your initial studies should focus on establishing these baseline parameters using the described methods.

- Pathway Identification: The inhibitor-based approach is a powerful first step to identify the dominant entry mechanism[s] [1] [2].

- Quantification: ICP-MS is the most definitive method for quantifying the total amount of gold internalized by the cells [5].

- Lipophilicity Matters: Research on other metal complexes, such as ruthenium, shows that increased lipophilicity can dramatically enhance cellular uptake [6]. You may find it valuable to measure the log P value of [Au(dppe)₂]Cl and correlate it with uptake levels.

References

- 1. The Study on the Cellular Pathways of [Co(NTB) Uptake ] Cl -DNA... Cl [fortunejournals.com]

- 2. Evaluation of cellular and intracellular trafficking as... uptake [jnanobiotechnology.biomedcentral.com]

- 3. , intracellular distribution and degradation of Her2-ta | IJN Cellular uptake [dovepress.com]

- 4. A critical analysis of methods used to investigate the cellular ... uptake [pmc.ncbi.nlm.nih.gov]

- 5. Particle Quantitative by Cells as Analyzed by Different... | CoLab Uptake [colab.ws]

- 6. Enhanced cellular and photochemotherapeutic potential of... uptake [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Lipophilic Cations as Chemotherapeutic Drugs

Introduction to Lipophilic Cations in Chemotherapy

Lipophilic cations represent a promising class of therapeutic agents that exploit fundamental biophysical properties of cellular membranes for targeted drug delivery. These compounds consist of a cationic head group coupled to a hydrophobic moiety, enabling them to readily cross biological membranes and accumulate within negatively-charged compartments such as mitochondria. The driving force for their selective accumulation is the transmembrane electrical potential (Δψ), which is typically -30 to -60 mV across the plasma membrane and -120 to -180 mV across the mitochondrial inner membrane. [1] [2] This potential difference allows lipophilic cations to achieve concentration gradients of 100 to 1000-fold in mitochondria compared to the extracellular space, making them ideal vehicles for targeting mitochondrial dysfunction in cancer cells. [1]

The therapeutic rationale for using lipophilic cations in chemotherapy stems from observed differences in mitochondrial properties between normal and malignant cells. Many cancer cells exhibit heightened mitochondrial membrane potentials (Δψm) compared to their normal counterparts, creating an opportunity for selective targeting. [3] [4] Additionally, the unique bioenergetic profile of cancer cells—often characterized by increased reliance on mitochondrial metabolism despite maintaining glycolytic capacity—makes them particularly vulnerable to disruption of mitochondrial function. [3] This approach represents a paradigm shift in cancer treatment by targeting essential energy-producing organelles rather than specific signaling pathways or genetic mutations, potentially overcoming common resistance mechanisms. [3] [1]

Mechanisms of Action and Biological Rationale

Fundamental Targeting Principles

The targeting mechanism of lipophilic cations relies on well-established biophysical principles that govern their distribution across biological membranes:

Membrane Permeation: The lipophilic nature of these compounds, typically quantified by a positive LogP value (partition coefficient), enables passive diffusion through lipid bilayers without requiring specific transporters. [2] LogP represents the ratio at equilibrium of the concentration of a compound between an oil and a liquid phase, and is a crucial physicochemical parameter that significantly influences various pharmacokinetic properties. [5]

Potential-Driven Accumulation: Once inside cells, lipophilic cations are actively concentrated into the mitochondrial matrix driven by the large electrical potential (negative inside) across the inner mitochondrial membrane. [6] [1] This accumulation can reach several hundred-fold higher concentrations in mitochondria compared to the extracellular space. [1]

Selective Cancer Cell Targeting: Many cancer cells exhibit elevated mitochondrial membrane potentials compared to normal cells, providing a basis for selective toxicity. [3] [4] This differential accumulation forms the foundation for the therapeutic window of lipophilic cation-based therapies.

Table 1: Key Biophysical Properties Enabling Mitochondrial Targeting

| Property | Therapeutic Significance | Experimental Measurement |

|---|---|---|

| Lipophilicity (LogP) | Enables membrane permeation | Octanol/water partitioning experiments [5] |

| Cationic Charge | Drives potential-dependent accumulation | Electrophoretic mobility assays |

| Delocalized Charge Distribution | Enhances membrane permeability | Computational molecular modeling |

| Molecular Volume | Affects diffusion kinetics | Size-exclusion chromatography |

Molecular and Cellular Consequences

At the molecular level, lipophilic cations exert their therapeutic effects through multiple mechanisms:

Respiration Inhibition: Many lipophilic cations, including mono-alkyl lipophilic cations (MALCs), inhibit oxidative phosphorylation by interfering with NADH oxidation at mitochondrial complex I. [2] This disruption of electron transport chain function impairs ATP synthesis and creates cellular energy crisis in target cells.

Reactive Oxygen Species (ROS) Generation: Several lipophilic cations, including the dimethylsulfonium-based MALC C18-SMe2+, induce production of reactive oxygen species primarily at the level of respiratory complex I. [2] The resulting oxidative stress damages cellular components and can trigger apoptotic pathways.

Activation of Cell Death Pathways: The combined effects of energy depletion and oxidative stress often lead to initiation of mitochondria-mediated apoptosis. [3] [2] This programmed cell death pathway involves cytochrome c release, caspase activation, and characteristic nuclear fragmentation.

The following diagram illustrates the mechanism of mitochondrial accumulation and subsequent effects of lipophilic cations:

Representative Lipophilic Cationic Compounds

Structural Classes and Properties

Lipophilic cationic compounds encompass several structural classes with varying therapeutic applications:

Triphenylphosphonium (TPP) Conjugates: These compounds consist of a triphenylphosphonium cation linked to therapeutic moieties such as vitamin E, ubiquinone, or metformin via hydrocarbon chains. [3] The TPP moiety drives mitochondrial accumulation, while the therapeutic component provides specific pharmacological activity.

Mono-Alkyl Lipophilic Cations (MALCs): Also known as cationic surfactants, MALCs feature a single hydrophobic alkyl chain coupled to a cationic head group such as dimethylsulfonium. [2] These compounds exhibit direct anti-fungal and anti-cancer activities through mitochondrial disruption.

π-Delocalized Lipophilic Cations (DLCs): This class includes rhodacyanines, azarhodacyanines, β-carbolinium salts, and phenoxazinium salts characterized by charge delocalization across aromatic systems. [7] These compounds demonstrate potent antiprotozoal and anticancer activities.

Table 2: Representative Lipophilic Cationic Compounds and Their Properties

| Compound Class | Representative Example | LogP Value | Primary Therapeutic Application | Key Mechanisms |

|---|---|---|---|---|

| TPP Conjugates | MitoQ (TPP-ubiquinone) | ~2.5-3.5 [2] | Cancer, Neurodegenerative Diseases | Antioxidant delivery, Complex I inhibition [3] |

| MALCs | C18-SMe2+ (alkyl-dimethylsulfonium) | >2.0 [2] | Antifungal, Cancer | NADH oxidation inhibition, ROS induction [2] |

| Rhodacyanines | MKT-077 ([0,0]rhodacyanine) | 2.26 [7] | Cancer, Antimalarial | Mitochondrial membrane disruption [7] |

| Rhodamine Dyes | TMRM (tetramethylrhodamine methyl ester) | 2.74 [2] | Research tool (Δψ measurement) | Potential-dependent accumulation [6] |

Pharmacokinetic Considerations

The drug development potential of lipophilic cations is significantly influenced by their pharmacokinetic properties:

Membrane Permeability: The lipophilic character of these compounds enables efficient crossing of biological barriers, including the blood-brain barrier, potentially allowing treatment of central nervous system malignancies. [1]

Tissue Distribution: Preclinical studies demonstrate that lipophilic cations can reach therapeutic concentrations in heart, brain, and skeletal muscle—organs most affected by mitochondrial disorders. [1]

Metabolic Stability: Structural modifications can enhance metabolic resistance and prolong half-life, as demonstrated by various TPP conjugates and MALCs with optimized alkyl chain lengths. [3] [2]

Therapeutic Applications and Experimental Evidence

Oncology Applications

Lipophilic cations show significant promise in oncology through several therapeutic approaches:

Single-Agent Therapy: Compounds such as MKT-077 and certain TPP conjugates demonstrate direct anti-proliferative effects against various cancer cell lines at submicromolar concentrations. [3] [7] These effects are particularly pronounced in cancer cells with heightened mitochondrial dependence.

Combination Therapy: Lipophilic cations exhibit synergistic effects with glycolytic inhibitors such as 2-deoxyglucose (2-DG). [3] [4] This combination simultaneously targets mitochondrial and glycolytic energy production, creating a lethal bioenergetic crisis in cancer cells.

Drug Resistance Overcoming: The multi-site mechanisms of lipophilic cations, simultaneously affecting energy production, redox balance, and membrane integrity, make them less susceptible to conventional drug resistance mechanisms. [2]

Protocol: Assessment of Antiproliferative Effects

Objective: To evaluate the concentration-dependent effects of lipophilic cations on cancer cell proliferation.

Materials and Reagents:

- Cancer cell lines of interest (e.g., pancreatic, breast, or colon cancer cells)

- Lipophilic cation compounds (e.g., MKT-077, C18-SMe2+, or TPP-conjugates)

- Cell culture media and supplements

- 96-well tissue culture plates

- Cell viability assay kits (MTT, XTT, or resazurin-based)

- Microplate reader

Procedure:

- Seed cells in 96-well plates at optimized densities (typically 2,000-10,000 cells/well) and incubate for 24 hours.

- Prepare serial dilutions of lipophilic cation compounds in culture medium.

- Treat cells with compound dilutions for 48-72 hours.

- Assess cell viability using MTT or similar assay according to manufacturer's instructions.

- Measure absorbance/fluorescence using a microplate reader.

- Calculate IC50 values using non-linear regression analysis of concentration-response data.

Data Interpretation:

- Compare IC50 values across different cancer cell lines and normal controls to establish therapeutic windows.

- Evaluate the steepness of dose-response curves which may indicate cooperative mechanisms of action.

- Assess morphological changes using microscopy to identify apoptotic features.

Experimental Protocols and Methodologies

Mitochondrial Membrane Potential (Δψ) Assessment

Objective: To semi-quantitatively analyze mitochondrial membrane potential in living cells using fluorescent lipophilic cations. [6]

Principle: Lipophilic cations such as TMRM and Rhodamine 123 accumulate in the mitochondrial matrix in a Δψ-dependent manner, with fluorescence intensity reflecting Δψ magnitude. [6]

Materials and Reagents:

- Primary human skin fibroblasts (PHSFs) or other relevant cell types

- TMRM (tetramethylrhodamine methyl ester) or Rhodamine 123

- Live-cell imaging chamber with controlled environment (37°C, 5% CO2)

- Confocal or fluorescence microscope

- Image analysis software (e.g., ImageJ, MetaMorph)

Procedure for Steady-State Measurements (for comparing Δψ between conditions): [6]

- Culture cells on glass-bottom dishes optimized for microscopy.

- Load cells with 20-100 nM TMRM or 1-5 μM Rhodamine 123 in culture medium for 30 minutes at 37°C.

- Replace dye-containing medium with pre-warmed dye-free medium.

- Acquire images using appropriate excitation/emission settings (TMRM: Ex/Em ~548/573 nm; Rhodamine 123: Ex/Em ~507/529 nm).

- Maintain identical imaging parameters (exposure time, gain, laser power) across all experimental conditions.

- Analyze fluorescence intensity per cell or mitochondrial region using image analysis software.

Procedure for Dynamic Measurements (for monitoring temporal Δψ changes): [6]

- Culture and dye-load cells as described above.

- Acquire time-lapse images at regular intervals (e.g., every 30-60 seconds).

- Apply experimental treatments during image acquisition.

- Normalize fluorescence intensities to baseline (pre-treatment) values.

- Express results as percentage change from baseline.

Data Interpretation and Troubleshooting:

- In non-quenching mode (low dye concentrations), fluorescence intensity correlates directly with Δψ.

- In quenching mode (high dye concentrations), Δψ depolarization produces increased fluorescence due to dye redistribution.

- Avoid photobleaching by minimizing light exposure and using appropriate antioxidant supplements in imaging media.

- Confirm mitrial specificity using mitochondrial markers and Δψ uncouplers (e.g., FCCP) as controls.

The following diagram illustrates the experimental workflow for mitochondrial membrane potential assessment:

Oxygen Consumption Rate (OCR) Profiling

Objective: To evaluate the effects of lipophilic cations on mitochondrial respiratory function.

Principle: Lipophilic cations often inhibit electron transport chain complexes, particularly complex I, reducing oxygen consumption and altering cellular bioenergetics. [3] [2]

Materials and Reagents:

- Extracellular flux analyzer (e.g., Seahorse XF Analyzer) or oxygen electrode

- Assay medium (XF base medium supplemented with glucose, pyruvate, and glutamine)

- Metabolic modulators (oligomycin, FCCP, rotenone, antimycin A)

- Lipophilic cation compounds for testing

Procedure:

- Seed cells in specialized microplates at optimized densities (typically 20,000-50,000 cells/well).

- Incubate for 24 hours to ensure proper attachment.

- Replace growth medium with assay medium and incubate for 1 hour at 37°C without CO2.

- Load compounds into injection ports of analyzer cartridge.

- Measure baseline OCR followed by sequential injections of:

- Lipophilic cation compounds (test substances)

- Oligomycin (ATP synthase inhibitor)

- FCCP (mitochondrial uncoupler)

- Rotenone + Antimycin A (complex I and III inhibitors)

- Normalize data to protein content or cell number.

Data Analysis:

- Calculate basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity.

- Compare respiratory parameters between treated and untreated cells to identify specific sites of inhibition.

- Determine dose-response relationships for compound effects on various respiratory parameters.

Safety and Efficacy Considerations

Preclinical Safety Assessment

Comprehensive toxicity profiling is essential for development of lipophilic cationic drugs:

In Vitro Toxicity Screening: Evaluate effects on non-transformed cell lines to establish therapeutic indices. Many lipophilic cations show favorable selectivity profiles, with 10 to 100-fold higher potency against cancer cells compared to normal cells. [7]

In Vivo Tolerability: Assess acute and chronic toxicity in animal models. Promising compounds like C18-SMe2+ demonstrate low toxicity in Daphnia magna models and minimal phytotoxicity. [2]

Genotoxicity Assessment: Perform Ames tests and micronucleus assays to exclude mutagenic potential. Several MALCs and DLCs show no mutagenicity in standard tests. [2]

Protocol: Mitochondrial Selectivity Assessment

Objective: To evaluate the selective toxicity of lipophilic cations against cancer cells versus normal cells.

Materials and Reagents:

- Matched pairs of cancer and normal cell lines (e.g., cancer cell line and its non-transformed counterpart)

- Lipophilic cation compounds

- Cell culture reagents and equipment

- Cell viability assay kits

- Mitochondrial membrane potential dyes (e.g., TMRM)

Procedure:

- Culture matched cancer and normal cell lines under identical conditions.

- Treat cells with increasing concentrations of lipophilic cations for 48-72 hours.

- Assess cell viability using standardized assays (e.g., MTT, resazurin).

- In parallel experiments, measure mitochondrial membrane potential in both cell types using TMRM.

- Calculate IC50 values for viability inhibition in both cell types.

- Correlate Δψ differences with selective toxicity.

Data Interpretation:

- Calculate selective index as IC50(normal cells)/IC50(cancer cells).

- Compounds with selective indices >3 are considered promising for further development.

- Confirm that cancer cells with higher Δψ show greater sensitivity to lipophilic cations.

Conclusion and Future Perspectives

Lipophilic cations represent a promising therapeutic approach with potential applications in oncology, antifungal therapy, and treatment of mitochondrial disorders. Their unique targeting mechanism based on fundamental biophysical principles offers advantages for selective drug delivery to mitochondria. The continuing development of structure-activity relationships, combined with advanced delivery strategies, will likely expand the clinical applications of these compounds.

Future directions include:

- Development of combination therapies that exploit synergistic interactions with metabolic inhibitors

- Engineering of tissue-specific formulations to enhance therapeutic efficacy while minimizing systemic exposure

- Exploration of diagnostic applications using fluorescent lipophilic cations as theranostic agents

- Investigation of personalized medicine approaches based on individual mitochondrial phenotypes

The protocols and application notes provided herein offer researchers comprehensive methodologies for evaluating lipophilic cations as chemotherapeutic agents, with emphasis on standardizable techniques that generate reproducible, quantitative data predictive of therapeutic potential.

References

- 1. Development of lipophilic cations as therapies for disorders ... [pubmed.ncbi.nlm.nih.gov]

- 2. A lipophilic protects crops against... | Nature Communications cation [nature.com]

- 3. A review of the basics of mitochondrial bioenergetics, metabolism, and... [pubmed.ncbi.nlm.nih.gov]

- 4. A review of the basics of mitochondrial... | Semantic Scholar [semanticscholar.org]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 6. Visualization of mitochondrial membrane potential in mammalian cells [pubmed.ncbi.nlm.nih.gov]

- 7. π-Delocalized Lipophilic as New Candidates for Antimalarial... Cations [jstage.jst.go.jp]

Troubleshooting Guide: Improving Solubility of Gold(I) Diphosphine Complexes

| Strategy | Ligand/Complex Example | Key Feature/Modification | Reported Outcome/Application |

|---|---|---|---|

| Introducing Ionic Groups | Alkyl-bis(m-sulfonated-phenyl) phosphanes [1] | Sulfonate groups (-SO₃Na) on phosphine ligand. |

Water solubility up to 125 g/L; moderate to high antimicrobial activity [1]. |

| Introducing Ionic Groups | [AuCl(TPPTS)] (TPPTS = Tris(3-sulfonatophenyl)phosphine) [1] | Commercial sulfonated phosphine. | Water-soluble; used in homogeneous catalysis in water [1]. |

| Modulating Ligand Hydrophilicity/Lipophilicity | Dialkyl-(m-sulfonated-phenyl) phosphanes [1] | Hybrid ligands with both alkyl and sulfonated-aryl groups. | Modulates basicity and lipophilicity; can form nanoparticles in water; some show moderate to high cytotoxicity [1]. |

| Utilizing Chiral & Achiral Phosphines | Complexes with (R,R)-(-)-2,3-bis(t-butylmethylphosphino)quinoxaline or DPPE [2] | Achiral (DPPE) or chiral phosphines for tuning properties. | Lipophilicity influences cellular uptake; potent anticancer activity (IC₅₀ ~0.10–2.53 μΜ) [2]. |

| Employing Mechanochemical Synthesis | Au(XantPhos)X (X = Cl, I) [3] | Solvent-free grinding method. | Rapid (4 min), efficient (up to 98% yield) synthesis; useful for stimuli-responsive, luminescent complexes [3]. |

Experimental Protocols for Key Strategies

Protocol 1: Synthesis with Water-Soluble Sulfonated Phosphines

This protocol is adapted from the synthesis of water-soluble [AuCl(PR₃)] complexes [1].

- Reaction: Dissolve the starting material [AuCl(tht)] (tht = tetrahydrothiophene) in a suitable solvent.

- Ligand Displacement: Add the water-soluble phosphine ligand (e.g., a sulfonated derivative) to the solution. The labile tht ligand is displaced, forming the new gold(I)-phosphine complex.

- Isolation: The resulting complex can be isolated as a solid. Compounds with this motif are often air-stable and white.

- Characterization: The complexes are typically characterized by ( ^{31}\text{P} )-NMR spectroscopy, which shows a characteristic shift upon coordination to gold(I). Other methods include ESI-MS and elemental analysis [1].

Protocol 2: Mechanochemical Synthesis of Gold(I) Diphosphine Complexes

This green chemistry approach is used for synthesizing halide complexes of diphosphine ligands [3].

- Grinding: Combine the gold precursor and the diphosphine ligand in a ball mill.

- Reaction Time: Grind the mixture for a short period (as little as 4 minutes).

- Isolation: The product is obtained directly with high yield (up to 98%) and purity, often eliminating the need for solvent-based recrystallization [3].

Frequently Asked Questions

What are the primary causes of low solubility in gold(I) diphosphine complexes?

The core issue is often the hydrophobic nature of the organic groups (like phenyl rings) in common diphosphine ligands. High lattice energy in crystalline states, driven by strong aurophilic (Au...Au) and π-π interactions, also reduces solubility [4].

How can I quickly assess the solubility of new complexes?

A turbidimetric solubility measurement is an efficient experimental approach used in discovery settings to estimate solubility rapidly [5].

Are more soluble complexes still biologically active?

Yes. Incorporating hydrophilic sulfonate groups can maintain or even enhance biological activity. Some water-soluble sulfonated phosphine-gold(I) complexes show moderate to high cytotoxicity and induce early apoptosis in cancer cells [1]. Another bis-chelated gold(I) diphosphine compound demonstrated strong anticancer activity and low toxicity in vivo [6].

Besides sulfonation, how else can I modify ligands?

Introducing other hydrophilic functional groups, such as hydroxyls or quaternary ammonium salts, can also improve water solubility. The key is to balance the complex's lipophilicity to ensure it can cross cell membranes while remaining soluble in physiological media [2].

Experimental Workflow for Addressing Solubility

The following diagram outlines a systematic approach to diagnosing and solving solubility problems with your gold(I) complexes.

References

- 1. Water Soluble Phosphane-Gold(I) Complexes. Applications as ... [pmc.ncbi.nlm.nih.gov]

- 2. Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents [nature.com]

- 3. Mechanochemical synthesis of mononuclear gold(i) halide complexes ... [pubs.rsc.org]

- 4. Synthesis and solid-state structures of gold(i) complexes of... [pubs.rsc.org]

- 5. sciencedirect.com/science/article/pii/S0169409X00001290 [sciencedirect.com]

- 6. A soluble bis-chelated gold(I) diphosphine compound with strong... [pubmed.ncbi.nlm.nih.gov]

overcoming dose-limiting toxicity of [Au(dppe)2]Cl

Strategies to Mitigate Toxicity

The table below summarizes the key approaches found in the literature for reducing off-target toxicity in therapeutic agents.

| Strategy | Mechanism | Example from Literature |

|---|---|---|

| Selective Activation | Agent remains inert until activated by a specific tumor microenvironment (TME) stimulus (e.g., H2O2), minimizing damage to normal tissues. [1] | An aza-BODIPY-based photothermal agent (aza-BOD-B2) showed a large spectral shift (150 nm) only in the presence of H2O2, achieving true selective activation. [1] |

| Biomimetic Coating | Coating the nanoparticle with a cell membrane (e.g., T-cell) to improve biocompatibility, evade immune clearance, and actively target tumors. [2] | T cell membrane-coated nanoparticles showed natural binding to tumor cells via PD-1/PD-L1 interaction, improving tumor accumulation. [2] |

| Targeted Delivery via Functionalization | Modifying the surface with targeting ligands (e.g., antibodies, folates) to direct the agent to cancer cells, reducing systemic exposure. [3] [4] | Gold nanostructures were functionalized with thiol-polyethylene glycol-folic acid (HS-PEGNH-FA) to enhance water solubility and specific targeting. [4] |

| Co-delivery with Immunomodulators | Delivering a therapeutic agent alongside an immunomodulator (e.g., STING agonist) to leverage synergistic effects, potentially allowing for lower doses of each agent. [2] | A system co-delivering a photothermal agent and a STING agonist in a low-cholesterol T-cell membrane vesicle showed improved tumor elimination in mouse models. [2] |

| Cholesterol Reduction in Coating | Engineering the biomimetic membrane by reducing its cholesterol content to help the delivery system evade immune surveillance and prolong its circulation time. [2] | Reducing cholesterol in T-cell membranes (~20% of original level) increased tumor accumulation of the nanoparticles by approximately 2-fold. [2] |

Experimental Protocol: Biomimetic Coating with Engineered Membranes

Here is a detailed methodology, adapted from a recent nature communications study, for creating a cholesterol-reduced biomimetic coating to improve the performance of a nanotherapeutic agent. [2] This protocol can serve as a template for formulating [Au(dppe)2]Cl.

Title: Workflow for Biomimetic Nanoparticle Formulation

Step-by-Step Procedure:

Engineer Source Cells:

- Transfert the chosen cell line (e.g., CTLL-2, a mouse T-cell line) with a plasmid to overexpress the desired targeting receptor, such as PD-1. [2]

- Validate the overexpression using flow cytometry or Western blot.

Reduce Membrane Cholesterol:

- Treat the live, engineered cells with a 20 mM solution of (2-hydroxypropyl)-β-cyclodextrin (β-CD) for a defined period. Note: This step can reduce membrane cholesterol to ~20% of its original level. [2]

- Wash the cells to remove the β-CD.

Prepare Core Nanoparticle:

- Synthesize or acquire the core nanoparticle that will carry

[Au(dppe)2]Cl. The cited study used quercetin-ferrum nanoparticles (QFN) for their high drug-loading capacity and photothermal properties. [2] - Load

[Au(dppe)2]Clinto the core nanoparticle. Determine the encapsulation efficiency.

- Synthesize or acquire the core nanoparticle that will carry

Extract Cell Membrane:

- Lyse the β-CD-treated cells using a method like repeated freeze-thaw cycles or hypotonic lysis.

- Separate the membrane fraction from cytosolic components through a series of differential centrifugations.

- Purify the membrane vesicles using ultracentrifugation.

Coat Nanoparticle:

- Co-extrude the core nanoparticles and the extracted cell membrane vesicles together through polycarbonate porous membranes (e.g., 400 nm, then 200 nm) using a mini-extruder.

- Purify the membrane-coated nanoparticles from free membrane debris via centrifugation or density gradient centrifugation.

Characterize the Final System (CISP):

- Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

- Morphology: Confirm the core-shell structure using Transmission Electron Microscopy (TEM).

- Membrane Protein Presence: Verify the presence and functionality of PD-1 and other key membrane proteins via Western blot.

- Drug Loading: Quantify the amount of

[Au(dppe)2]Clencapsulated. - Colloidal Stability: Monitor the hydrodynamic size of the formulation in PBS or serum over 24-48 hours.

Key Considerations for Your Research

When adapting these strategies for [Au(dppe)2]Cl, please consider:

- Mechanism of Toxicity: The most effective strategy depends on the primary mechanism behind

[Au(dppe)2]Cl's dose-limiting toxicity. Design experiments to identify whether the toxicity is due to offtarget effects in specific organs, rapid immune clearance, or inherent chemical instability. - Analytical Methods: Rigorous characterization is crucial. The table below outlines key methods to validate your formulation's success. [3]

| Assay Type | Purpose | Example Technique |

|---|---|---|

| Physicochemical | Determine size, charge, stability, and drug release profile. | Dynamic Light Scattering (DLS), HPLC, UV-Vis Spectroscopy. |

| In Vitro | Assess targeting, cellular uptake, cytotoxicity, and immune evasion. | Flow Cytometry, Confocal Microscopy, MTT/XTT Assay. |

| In Vivo | Evaluate pharmacokinetics, biodistribution, maximum tolerated dose (MTD), and therapeutic efficacy. | Live-animal Imaging, Blood Clearance Curves, Histopathology. |

References

- 1. Activatable photothermal with target-initiated large spectral... agents [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol removal improves performance... | Nature Communications [nature.com]

- 3. Toxicological considerations when creating nanoparticle ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Progress on NIR-II Photothermal Therapy [frontiersin.org]

Troubleshooting Guide: Optimizing Lipophilicity for Tumor Selectivity

Q1: Why is lipophilicity critical for developing tumor-selective drugs? Lipophilicity, often measured as the partition coefficient (LogP), is a fundamental physicochemical property that profoundly influences a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) [1] [2]. In the context of tumor selectivity, increased lipophilicity enhances membrane permeability, allowing the drug to better access intracellular targets [3]. Furthermore, a specific logP range can be exploited to preferentially kill cancer cells while sparing normal cells, a phenomenon demonstrated by novel amiloride derivatives [3].

Q2: What is the optimal lipophilicity range for drug candidates? While the ideal range can vary, a LogP between 0 and 3 is generally considered optimal for good oral bioavailability [2]. Recent research on amiloride derivatives for breast cancer treatment strongly supports this, showing a clear correlation between higher lipophilicity and greater cytotoxic potency [3].

The table below summarizes key data from the study, illustrating this relationship [3].

| Compound Name | Estimated LogP | Cytotoxic IC₅₀ (µM) in MDA-MB-231 cells |

|---|---|---|

| Amiloride (Parent) | -0.89 | 995 µM |

| Benzamil | 1.21 | 148 µM |

| HMA | 1.91 | 40 µM |

| LLC1 (Novel Derivative) | 2.46 | 5 µM |

| 10,357 | 2.88 | 9 µM |

Q3: Our lead compound is potent but not tumor-selective. What structural modifications should we consider? The amiloride derivative study provides a clear roadmap. The most successful compound, LLC1, combined two key features:

- A lipophilic substituent at the C(5) position: This significantly increased the logP value, enhancing cellular uptake and potency [3].

- An intact guanidine group at the C(2) position: This was critical for activity, as removing one of the guanidine amines (in derivative LLC3) led to a 3 to 23-fold decrease in potency [3].

Q4: What are the best practices for measuring lipophilicity in the lab? Two common methods are:

- Shake-flask method: The compound is partitioned between octanol and water, and the concentration in each phase is measured. This is not suitable for compounds that degrade easily [2].

- Reversed-Phase HPLC: This method provides a rapid and reliable measurement that simulates the octanol-water partition coefficient and is suitable for a wider range of compounds [4].

Experimental Protocol: Correlating Lipophilicity with Cytotoxic Potency

This protocol is based on the methodology used to characterize novel amiloride derivatives [3].

Objective: To synthesize and evaluate a series of novel derivatives to understand the relationship between lipophilicity (LogP) and tumor-selective cytotoxicity.

Materials:

- Cell line models representing different cancer subtypes (e.g., MCF7, SKBR3, MDA-MB-231 for breast cancer).